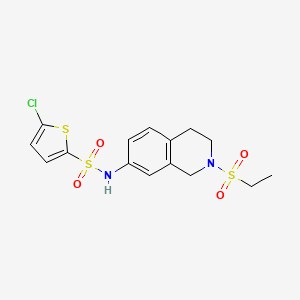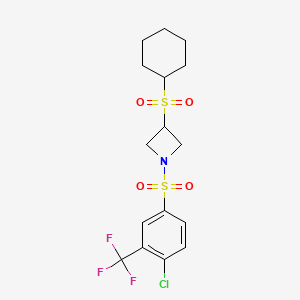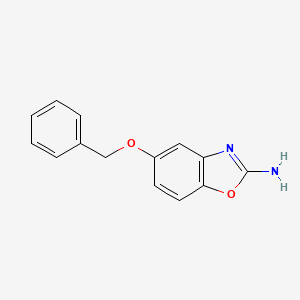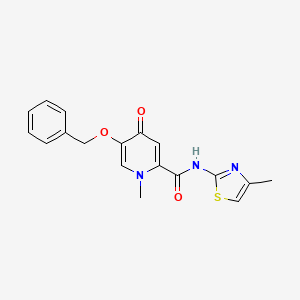
5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is an organic compound notable for its unique molecular structure and potential applications in various scientific fields, including medicinal chemistry and pharmaceuticals. Its complex structure comprises a thiophene ring fused with other heteroatoms, making it an intriguing subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves several key steps:
Formation of the Tetrahydroisoquinoline Core: : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: : This step might involve a cross-coupling reaction such as a Suzuki or Stille coupling, utilizing palladium as a catalyst.
Chlorination and Sulfonamide Formation: : Chlorination is typically achieved using reagents like thionyl chloride (SOCl2), and the sulfonamide group can be introduced via sulfonyl chloride precursors.
Industrial Production Methods
On an industrial scale, the process would be optimized for cost-efficiency, scalability, and safety. This may include:
Continuous flow reactors for better control of reaction parameters.
Green chemistry approaches to minimize waste and use eco-friendly solvents.
High-throughput screening for efficient catalyst and reaction condition optimization.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reductive conditions may lead to the reduction of the nitro groups or other reducible functionalities within the molecule.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens (Cl2, Br2), organometallics (RMgX, RLi).
Major Products
The major products formed from these reactions vary based on the reaction type but typically include:
Sulfoxides and sulfones (from oxidation).
Reduced amines and hydrocarbons (from reduction).
Substituted derivatives with varied functional groups.
科学的研究の応用
Chemistry
Synthetic Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: : It can act as a ligand in catalytic processes.
Biology
Biochemical Probes: : Used to study enzyme interactions due to its unique binding properties.
Medicine
Drug Development:
Diagnostics: : Used in the synthesis of diagnostic agents.
Industry
Materials Science: : Utilized in the design of novel materials with specific electronic properties.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, for instance, it may interact with enzymes or receptors, modulating their activity. The molecule may fit into enzyme active sites or receptor binding pockets, thus influencing biochemical pathways.
類似化合物との比較
Similar Compounds
5-chloro-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Uniqueness
The uniqueness of 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide lies in its distinct combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for targeted research and application development.
Does this detail hit the mark, or would you like to dive deeper into any particular section?
特性
IUPAC Name |
5-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-8-7-11-3-4-13(9-12(11)10-18)17-25(21,22)15-6-5-14(16)23-15/h3-6,9,17H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCZKPHNMHOHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2687975.png)

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
![4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)

![methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2687985.png)
![Methyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate](/img/structure/B2687986.png)


![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2687994.png)
![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)
